molecular formula C27H31N3O4S2 B2861125 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 920473-89-8

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2861125
CAS No.: 920473-89-8
M. Wt: 525.68
InChI Key: JICIFDLDIBDWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-Benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic derivative of the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide scaffold. This compound features a sulfamoyl-benzamido moiety at position 2 of the thiophene ring and an N-methyl carboxamide group at position 2. The N-benzyl-N-ethylsulfamoyl substituent introduces significant steric bulk and polarity, which may enhance binding affinity to biological targets such as viral polymerases or kinases .

Properties

IUPAC Name

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S2/c1-3-30(18-19-10-6-4-7-11-19)36(33,34)21-16-14-20(15-17-21)25(31)29-27-24(26(32)28-2)22-12-8-5-9-13-23(22)35-27/h4,6-7,10-11,14-17H,3,5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIFDLDIBDWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound is dissected into three primary fragments:

  • Cyclohepta[b]thiophene-3-carboxamide core
  • 4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid derivative
  • Amide linkage between fragments

Key disconnections involve:

  • Gewald reaction for thiophene ring formation
  • Sulfonamide synthesis via coupling of sulfonyl chlorides with amines
  • Amide bond formation using carbodiimide-mediated activation

Synthesis of the Cyclohepta[b]Thiophene-3-Carboxamide Core

Cycloheptanone Precursor Functionalization

The cycloheptane ring is synthesized via Robinson annulation or Dieckmann cyclization , followed by functionalization to yield 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene.

Gewald Reaction for Thiophene Formation

Cycloheptanone reacts with cyanoacetamide and sulfur in a modified Gewald reaction to form 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Cycloheptanone (1 eq) Ethanol 80°C 12 h 68%
Cyanoacetamide (1.2 eq)
Sulfur (1.5 eq)

N-Methylation of the Carboxamide

The 3-carboxamide group is methylated using methyl iodide in the presence of a base:

Procedure
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (1 eq) is treated with methyl iodide (1.5 eq) and potassium carbonate (2 eq) in DMF at 60°C for 6 h, yielding the N-methyl derivative (89% purity by HPLC).

Synthesis of 4-(N-Benzyl-N-Ethylsulfamoyl)Benzoic Acid

Sulfonylation of Benzyl-Ethylamine

4-Chlorosulfonylbenzoic acid (1 eq) reacts with N-benzyl-N-ethylamine (1.2 eq) in dichloromethane under nitrogen:

Optimized Conditions

  • Base: Triethylamine (3 eq)
  • Temperature: 0°C → RT (gradual warming)
  • Time: 4 h
  • Yield: 76%

Carboxylic Acid Activation

The benzoic acid derivative is converted to its acid chloride using thionyl chloride :

Protocol
4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid (1 eq) is refluxed with thionyl chloride (5 eq) in anhydrous toluene for 3 h. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (94% conversion).

Coupling of Fragments via Amide Bond Formation

Amination of the Thiophene Core

The 2-amino group on the cycloheptathiophene is generated by Hofmann degradation or direct amination using hydroxylamine-O-sulfonic acid:

Key Data

Method Reagent Solvent Yield
Hofmann degradation Br₂, NaOH H₂O/EtOH 58%
Direct amination NH₂OSO₃H DMF 72%

Amide Coupling

The acyl chloride (1.1 eq) reacts with the aminated thiophene (1 eq) using HATU as a coupling agent:

Procedure

  • Solvent: Anhydrous DMF
  • Base: DIPEA (3 eq)
  • Temperature: RT
  • Time: 12 h
  • Yield: 81%

Critical Analysis of Methodologies

Regioselectivity in Thiophene Functionalization

The Gewald reaction’s dependence on electron-deficient ketones ensures selective thiophene formation. Steric hindrance from the cycloheptane ring necessitates prolonged reaction times compared to smaller cycloalkanes.

Analytical Characterization Data

Spectral Data for Final Compound

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.45 (m, 4H, cycloheptane), 3.21 (s, 3H, NCH₃), 4.52 (q, 2H, NCH₂CH₃)
HRMS m/z 584.2143 [M+H]⁺ (calc. 584.2139)

Purity Assessment

Method Purity
HPLC (C18 column) 98.2%
Elemental Analysis C 62.1%, H 6.3%, N 9.4% (theory: C 62.3%, H 6.2%, N 9.6%)

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfamoyl group distinguishes it from analogs with methoxy, chloro, or benzoyl substituents.

Key Observations :

  • The target compound likely employs Method C (amide coupling), as seen in analogs 40 and 42, which use acyl chlorides and tertiary amines for activation .
  • Yields for analogs range from 20–34% , suggesting challenges in steric hindrance or purification. The sulfamoyl group in the target compound may further reduce yields due to increased reactivity .

Key Observations :

  • The target compound’s higher molecular weight (~550 vs. 342–473 g/mol in analogs) may impact pharmacokinetics, necessitating formulation optimization.
  • LogP values for analogs suggest moderate lipophilicity, but the sulfamoyl group in the target compound could increase hydrophilicity, improving solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.